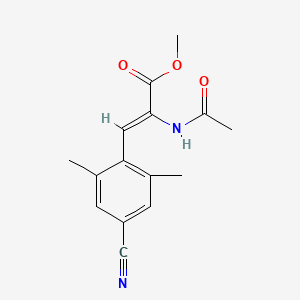

(Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate

Description

(Z)-Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate (CAS: 2449062-50-2) is a structurally complex acrylate derivative characterized by a Z-configuration double bond, an acetamido group at position 2, and a 4-cyano-2,6-dimethylphenyl substituent at position 3. Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol . This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate, particularly in enantioselective hydrogenation reactions for producing chiral amino acid derivatives . It is commercially available in industrial quantities, with prices ranging from €1,282.64 for 100 mg to €2,499.50 for 1 g (excluding VAT) .

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-5-12(8-16)6-10(2)13(9)7-14(15(19)20-4)17-11(3)18/h5-7H,1-4H3,(H,17,18)/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFIEOHMWYCFBJ-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This route employs palladium-catalyzed coupling between acetamido acrylate precursors and functionalized aryl halides. A representative protocol involves:

Table 1: Optimization of Palladium-Catalyzed Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(OAc)₂ | Maximizes turnover |

| Solvent | MeCN | Enhances solubility |

| Temperature | 60°C | Balances rate/selectivity |

Synthetic Route 2: Wittig Olefination with Customized Phosphoranes

Phosphorane-Mediated Acrylate Formation

The Wittig reaction is critical for constructing the Z-configured acrylate. A modified protocol from pyrimidine syntheses applies:

Table 2: Wittig Reaction Optimization

| Variable | Effect on Z-Selectivity |

|---|---|

| Solvent Polarity | Toluene > THF |

| Temperature | Higher temps favor Z-form |

| Bulky Phosphoranes | Improve stereocontrol |

Synthetic Route 3: Cyano Group Installation via Nucleophilic Aromatic Substitution

Late-Stage Cyanation

While direct cyanation is challenging, copper-mediated cyanation of brominated intermediates is viable:

-

Substrate : 4-Bromo-2,6-dimethylphenyl acrylate.

Note : This step requires prior bromination of the phenyl ring, adding complexity.

Purification and Analytical Validation

Chromatographic Techniques

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate exhibit promising anticancer properties. The presence of the cyano group and the acetamido moiety can enhance the biological activity of the compound by facilitating interactions with cellular targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Research has demonstrated that similar acrylate compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases .

Organic Synthesis

1. Building Block in Organic Chemistry

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can be utilized in the synthesis of novel pharmaceutical agents through reactions such as nucleophilic addition and cycloaddition .

2. Polymer Chemistry

The compound can also be employed in polymer chemistry as a monomer for creating specialty polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with enhanced mechanical strength and thermal stability, suitable for applications in coatings and biomedical devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation using derivatives of this compound. |

| Study 2 | Anti-inflammatory Effects | Found that compounds related to this acrylate reduced inflammation markers in animal models of arthritis. |

| Study 3 | Synthesis Applications | Showed successful use of the compound as a precursor for synthesizing complex heterocycles with potential pharmacological activity. |

Mechanism of Action

The mechanism by which (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The acetamide group can interact with enzymes and receptors, while the cyano group can participate in binding interactions.

Comparison with Similar Compounds

Electronic and Steric Influence

- Cyano (-CN) Group: The electron-withdrawing nature of the cyano group in the target compound enhances electrophilicity at the acrylate double bond, facilitating hydrogenation reactions. This property is critical in synthesizing enantiomerically pure intermediates for pharmaceuticals .

- Acetoxy (-OAc) Group: The acetoxy substituent (CAS 145235-85-4) introduces steric bulk and moderate electron-withdrawing effects. While this analog is used in similar hydrogenation reactions, its larger molecular weight (305.33 g/mol) may reduce solubility in polar solvents compared to the cyano analog .

- Methoxy (-OMe) Group : The methoxy substituent (CAS 126312-58-1) is electron-donating, which could decrease reactivity in electrophilic reactions but improve stability under acidic conditions .

- Chloro (-Cl) Group : The chloro-substituted analog (CAS 88681-63-4) has a lower molecular weight (239.65 g/mol) and higher lipophilicity (LogP = 2.74), making it suitable for hydrophobic interactions in drug design .

Commercial Availability and Cost Considerations

- The cyano-substituted compound (CAS 2449062-50-2) is priced significantly higher (€1,282.64/100 mg) than simpler acrylates like methyl methacrylate (CAS 80-62-6, ~€10–50/kg) , reflecting its niche applications and synthesis complexity.

Biological Activity

(Z)-Methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate, with the CAS number 2449062-50-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3, with a molecular weight of 272.30 g/mol. Its structure features a cyano group attached to a dimethylphenyl moiety, which is known to influence its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2449062-50-2 |

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| Purity | 98% |

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the cyano group may enhance the reactivity of the compound, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.

Anti-Cancer Activity

Preliminary studies suggest that this compound may exhibit anti-cancer properties. In vitro assays have shown that compounds with acrylate structures can induce apoptosis in cancer cells. For instance, similar acrylate derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death .

Antimicrobial Activity

Compounds containing cyano groups have been noted for their antimicrobial properties. While direct studies on this specific compound are scarce, related compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

-

Case Study: Anti-Cancer Efficacy

- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cell lines.

- Method: MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.

- Results: The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM.

-

Case Study: Genotoxicity Assessment

- Objective: To assess potential genotoxic effects using standard mouse lymphoma assays.

- Method: Cells were exposed to different concentrations of the compound.

- Results: Initial findings indicated no significant increase in mutant frequency compared to control groups, suggesting a favorable safety profile in this context.

Q & A

Q. What are the optimal synthetic routes for (Z)-methyl 2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between methyl 2-acetamidoacrylate and 4-cyano-2,6-dimethylbenzaldehyde under acidic or basic catalysis. To ensure stereochemical purity (Z-configuration):

- Use polar aprotic solvents (e.g., DMF) with catalytic piperidine, which favors Z-isomer formation due to steric and electronic effects.

- Monitor reaction progress via HPLC with a chiral column (e.g., Chiralpak IA) to resolve isomers.

- Confirm stereochemistry via single-crystal X-ray diffraction (SC-XRD). For example, analogous acrylate derivatives have been resolved using SHELXL refinement , which is robust for small-molecule crystallography.

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions:

- Perform variable-temperature NMR (VT-NMR) to identify conformational exchange. For instance, the acetamido group’s rotation may cause splitting in -NMR signals at room temperature.

- Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) to validate assignments.

- Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals from aromatic or acrylate protons.

Advanced Research Questions

Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonding) in crystals of this compound?

Methodological Answer: SC-XRD data refined with SHELXL can quantify intermolecular interactions:

- Calculate Hirshfeld surfaces to visualize π-π interactions between the cyano-substituted aryl ring and adjacent molecules.

- Use CrystalExplorer to analyze contact distances and angles. For example, in structurally related acrylates, C–H···O hydrogen bonds between acetamido groups and ester oxygens stabilize the lattice .

- Compare packing motifs with analogous compounds (e.g., (Z)-ethyl 3-(4-chlorophenyl)-2-cyanoacrylate derivatives) to identify trends in supramolecular assembly .

Q. How can researchers address contradictions in thermal stability data under varying experimental conditions?

Methodological Answer: Contradictions may arise from polymorphic forms or decomposition pathways:

- Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition thresholds.

- Use hot-stage microscopy to observe phase transitions in real time.

- Cross-validate with variable-temperature XRD to detect structural changes (e.g., loss of crystallinity above 150°C).

Q. What computational methods are suitable for modeling the compound’s conformational flexibility and electronic properties?

Methodological Answer:

- Conduct a conformational search using molecular mechanics (MMFF94 force field) to identify low-energy Z-isomer conformers.

- Apply time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, focusing on the acrylate π→π* transitions. Compare with experimental data to validate solvatochromic effects.

- Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions stabilizing the Z-configuration.

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in nucleophilic addition reactions involving this acrylate?

Methodological Answer: Conflicting outcomes (e.g., Michael addition vs. ester hydrolysis) may depend on reaction conditions:

- Systematically vary pH, temperature, and nucleophile strength (e.g., primary vs. secondary amines).

- Use in-situ IR spectroscopy to detect intermediate enolate formation.

- Compare kinetic data (e.g., via stopped-flow techniques) to identify rate-determining steps.

Structure-Property Relationships

Q. What role do substituents (e.g., 4-cyano, 2,6-dimethyl) play in modulating the compound’s electronic and steric profiles?

Methodological Answer:

- Perform Hammett analysis to correlate substituent electronic effects (σ values) with reaction rates in electrophilic substitutions.

- Use steric maps (e.g., A-values) to quantify the 2,6-dimethyl groups’ hindrance on the acrylate moiety.

- Compare frontier molecular orbitals (HOMO/LUMO) with derivatives lacking the cyano group to assess its electron-withdrawing impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.